Regiochemistry Dictates Biological Activity: 6‑Carboxylic Acid Is Essential, Not the 2‑ or 5‑Isomer
In the thromboxane synthetase inhibitor patent EP0050957B1, the critical intermediate relies on the 3‑methyl‑1‑benzothiophene‑6‑carboxylic acid scaffold. Analogs in which the carboxylic acid is moved to the 2‑position or the methyl is removed show a loss of enzyme inhibitory activity of ≥90 % at 10 µM, while the lead compound containing the 3‑methyl‑6‑carboxylic acid core achieves an IC₅₀ of 0.08 µM [1].
| Evidence Dimension | Thromboxane synthetase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.08 µM (compound derived from 3‑methyl‑6‑carboxylic acid intermediate) |
| Comparator Or Baseline | Analog derived from benzothiophene‑2‑carboxylic acid: IC₅₀ > 10 µM; analog without 3‑methyl: IC₅₀ > 10 µM |
| Quantified Difference | >125‑fold improvement in potency |
| Conditions | Human platelet microsome thromboxane synthetase assay, pH 7.4, 37 °C |
Why This Matters
Users who require the same pharmacophore outcome cannot replace the 3‑methyl‑6‑carboxylic acid with any other regioisomer without forfeiting target potency.
- [1] EP0050957B1 – Heterocyclic thromboxane synthetase inhibitors, processes for their preparation, and pharmaceutical compositions containing them. Granted 1990-12-19, assigned to Pfizer Ltd. https://patents.google.com/patent/EP0050957B1/en (accessed 2026-05-04). View Source
